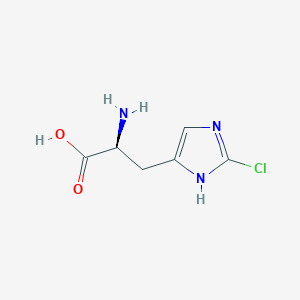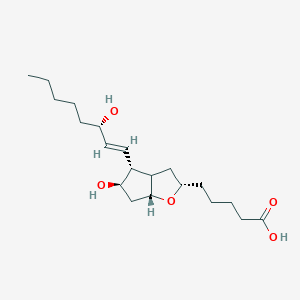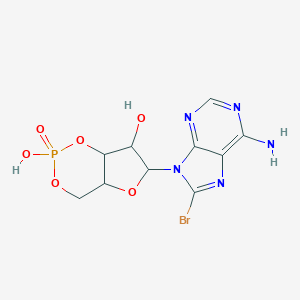
4H-Imidazo(4,5-c)quinolin-4-one, 1,5-dihydro-5-butyl-1,9-dimethyl-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-Imidazo(4,5-c)quinolin-4-one, 1,5-dihydro-5-butyl-1,9-dimethyl-, monohydrochloride is a chemical compound that has been the focus of scientific research for its potential applications in various fields. This compound has shown promising results in the areas of medicinal chemistry, biochemistry, and pharmacology. In
Mechanism Of Action
The mechanism of action of 4H-Imidazo(4,5-c)quinolin-4-one, 1,5-dihydro-5-butyl-1,9-dimethyl-, monohydrochloride is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins that are involved in the development and progression of various diseases. This compound has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Biochemical And Physiological Effects
Studies have shown that 4H-Imidazo(4,5-c)quinolin-4-one, 1,5-dihydro-5-butyl-1,9-dimethyl-, monohydrochloride has a variety of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. This compound has also been shown to have a protective effect on the liver and kidneys.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 4H-Imidazo(4,5-c)quinolin-4-one, 1,5-dihydro-5-butyl-1,9-dimethyl-, monohydrochloride in lab experiments is its high potency and specificity. This compound has been shown to have a low toxicity profile and is well-tolerated in animal models. However, one of the main limitations of using this compound is its limited solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Future Directions
There are many potential future directions for the research on 4H-Imidazo(4,5-c)quinolin-4-one, 1,5-dihydro-5-butyl-1,9-dimethyl-, monohydrochloride. One area of focus is the development of new synthesis methods that can improve the yield and purity of the compound. Another area of focus is the development of new formulations that can improve the solubility and bioavailability of the compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Synthesis Methods
The synthesis of 4H-Imidazo(4,5-c)quinolin-4-one, 1,5-dihydro-5-butyl-1,9-dimethyl-, monohydrochloride involves the reaction of 1,2-diaminobenzene with butylacetoacetate in the presence of acetic anhydride. The resulting product is then treated with methyl iodide to form the final compound. This synthesis method has been optimized to produce high yields of the compound with a purity of over 99%.
Scientific Research Applications
4H-Imidazo(4,5-c)quinolin-4-one, 1,5-dihydro-5-butyl-1,9-dimethyl-, monohydrochloride has been extensively studied for its potential applications in medicinal chemistry. This compound has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its potential use as an antiviral and antibacterial agent.
properties
CAS RN |
133306-18-0 |
|---|---|
Product Name |
4H-Imidazo(4,5-c)quinolin-4-one, 1,5-dihydro-5-butyl-1,9-dimethyl-, monohydrochloride |
Molecular Formula |
C16H20ClN3O |
Molecular Weight |
305.8 g/mol |
IUPAC Name |
5-butyl-1,9-dimethylimidazo[4,5-c]quinolin-4-one;hydrochloride |
InChI |
InChI=1S/C16H19N3O.ClH/c1-4-5-9-19-12-8-6-7-11(2)13(12)15-14(16(19)20)17-10-18(15)3;/h6-8,10H,4-5,9H2,1-3H3;1H |
InChI Key |
RBYRAAXPRCXHKP-UHFFFAOYSA-N |
SMILES |
CCCCN1C2=CC=CC(=C2C3=C(C1=O)N=CN3C)C.Cl |
Canonical SMILES |
CCCCN1C2=CC=CC(=C2C3=C(C1=O)N=CN3C)C.Cl |
Other CAS RN |
133306-18-0 |
synonyms |
5-n-Butyl-1,9-dimethyl-1H,5H-imidazo(4,5-c)quinolin-4-one hydrochlorid e |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-isopropyl-7-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B161043.png)






![4,5-Dihydro-3H,3'H-spiro[furan-2,1'-isobenzofuran]](/img/structure/B161055.png)


